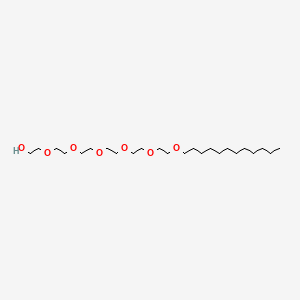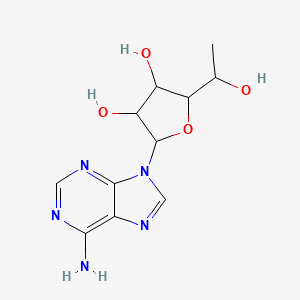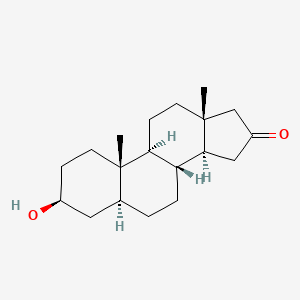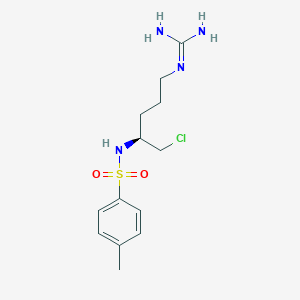
4-Acetoxy-3,5-dimethoxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as antibiotic stilbenes and 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes, involves reductive metalation of trimethoxybenzaldehyde dimethyl acetal followed by reaction with suitable electrophiles. This method is a key step in producing compounds with antibiotic activity (Azzena et al., 2003). Additionally, the regioselective replacement of the 4-methoxy group under reductive conditions has been employed for new syntheses of alkyl-substituted dimethoxybenzaldehydes and related compounds (Azzena et al., 1990).
Molecular Structure Analysis
The molecular structure of ortho-dimethoxybenzene derivatives, including dimethoxybenzaldehyde compounds, reveals significant changes in ring geometry, which aligns with the concept of Angular Group Induced Bond Alternation (AGIBA). This structural analysis is based on the HOSE model, ab initio calculations, and data from the Cambridge Structural Database (CSD) (Krygowski et al., 1998).
Chemical Reactions and Properties
The photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in various solvents and conditions have been extensively studied, revealing dual luminescence in polar solvents due to the formation of an intramolecular charge transfer (ICT) state. This behavior underscores the significant impact of solvent polarity and hydrogen bonding on the compound's photophysical properties (Stalin & Rajendiran, 2005).
Physical Properties Analysis
The solubility and solution thermodynamics of similar compounds, such as 4-hydroxybenzaldehyde, in various organic solvents have been thoroughly investigated. These studies provide insights into the solid-liquid equilibrium, solubility behavior, and the thermodynamics of dissolution, highlighting the effects of temperature and solvent polarity on solubility and indicating the spontaneous and favorable nature of the solution process (Wang et al., 2017).
Chemical Properties Analysis
Investigations into the electrochemical oxidation of related compounds, such as 3,4-dihydroxybenzaldehyde, in methanol reveal intricate details about methoxylation reactions. These studies indicate that methoxylation occurs via an ECE mechanism, leading to the formation of methoxyquinones, and highlights the influence of sodium acetate and reaction conditions on the reaction pathway (Nematollahi & Golabi, 2000).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules : An efficient route to synthesize complex molecules like 3-chlorojuglones involves 4-chloro-2,5-dimethoxybenzaldehyde, which is closely related to 4-Acetoxy-3,5-dimethoxybenzaldehyde (Bloomer & Gazzillo, 1989).
Chemical Synthesis Methodologies : Research has demonstrated regioselective reductive alkylation methods for synthesizing 4-Alkyl-3,5-dimethoxybenzaldehydes, providing valuable insights for the synthesis of related compounds (Azzena et al., 1990).
Catalysis in Organic Reactions : Cerium complexes with specific ligands have been found effective for the oxidation of cresols to 3,5-dimethoxy-4-hydroxybenzaldehyde, indicating potential catalytic applications for similar compounds (Yoshikuni, 2002).
Photophysical Properties Studies : The photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde, a structurally similar compound, have been extensively studied, highlighting the potential for 4-Acetoxy-3,5-dimethoxybenzaldehyde in similar research (Stalin & Rajendiran, 2005).
Synthesis of Metal Complexes : Research into the synthesis and optical studies of metal complexes using derivatives of dimethoxybenzaldehyde, including 3,4-dimethoxy benzaldehyde, provides a foundation for studying the metal complex formation capabilities of 4-Acetoxy-3,5-dimethoxybenzaldehyde (Mekkey, Mal, & Kadhim, 2020).
Synthetic Applications in Pharmaceutical Chemistry : The compound has been used in the synthesis of naturally occurring trans-stilbenes with antibiotic activity, indicating its potential application in pharmaceutical chemistry (Azzena, Idini, & Pilo, 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as a building block in organic synthesis .
Mode of Action
It is known to be used in the synthesis of more complex structures , suggesting it may undergo various chemical reactions to interact with its targets.
Biochemical Pathways
As a building block in organic synthesis , it may be involved in various biochemical pathways depending on the specific context of its use.
Propiedades
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKYHGBYCNZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350822 | |
| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53669-33-3 | |
| Record name | 4-Acetoxy-3,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53669-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)





![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
